N-(1-benzofuran-2-ylcarbonyl)-L-leucine
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Overview
Description
N-(1-benzofuran-2-ylcarbonyl)-L-leucine is a compound that features a benzofuran ring attached to an L-leucine moiety. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-2-ylcarbonyl)-L-leucine typically involves the acylation of L-leucine with a benzofuran-2-carbonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzofuran-2-ylcarbonyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Alcohol derivatives of the benzofuran ring.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
N-(1-benzofuran-2-ylcarbonyl)-L-leucine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-L-leucine involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The L-leucine moiety can enhance the compound’s bioavailability and cellular uptake. The compound may exert its effects through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(1-benzofuran-2-ylcarbonyl)-D-alanine: Similar structure but with D-alanine instead of L-leucine.
N-(1-benzofuran-2-ylcarbonyl)-glycine: Similar structure but with glycine instead of L-leucine.
Uniqueness
N-(1-benzofuran-2-ylcarbonyl)-L-leucine is unique due to the presence of the L-leucine moiety, which can enhance its biological activity and potential therapeutic applications. The combination of the benzofuran ring and L-leucine provides a unique scaffold for drug development and research .
Properties
IUPAC Name |
(2S)-2-(1-benzofuran-2-carbonylamino)-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-9(2)7-11(15(18)19)16-14(17)13-8-10-5-3-4-6-12(10)20-13/h3-6,8-9,11H,7H2,1-2H3,(H,16,17)(H,18,19)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXXTYJMEAEENN-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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